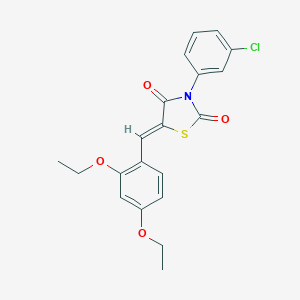
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDPE, is a synthetic compound that has been widely used in scientific research. This molecule has been found to exhibit a range of biological and pharmacological properties that make it a useful tool for investigating various biochemical and physiological processes.
Mécanisme D'action
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to act as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to an allosteric site on the receptor, which is distinct from the site where the neurotransmitter GABA binds. By enhancing the activity of the GABA(A) receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can increase the inhibitory effect of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione are largely related to its ability to modulate the activity of the GABA(A) receptor. By enhancing the activity of this receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can produce a range of effects, including sedation, anxiolysis, and muscle relaxation. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively modulate the activity of the GABA(A) receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is that it can be difficult to obtain in pure form, which can make it challenging to perform accurate experiments.
Orientations Futures
There are several future directions for research involving 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new drugs that target the GABA(A) receptor. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione could serve as a starting point for the development of novel compounds that exhibit greater selectivity and potency for this receptor. Another area of interest is in the investigation of the role of the GABA(A) receptor in various neurological disorders, such as anxiety, depression, and epilepsy. By better understanding the mechanisms underlying these disorders, it may be possible to develop more effective treatments. Finally, there is also potential for the use of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in the development of new imaging techniques for studying the GABA(A) receptor in vivo.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through the reaction of 3-chlorophenyl isothiocyanate with 2,4-diethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the corresponding thiosemicarbazone, which can be further cyclized with maleic anhydride to yield 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. One of the main applications of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is in the study of the GABA(A) receptor, a type of receptor that is involved in the regulation of neurotransmission in the brain. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to modulate the activity of this receptor, making it a useful tool for investigating the mechanisms underlying neurotransmission.
Propriétés
Nom du produit |
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C20H18ClNO4S |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-25-16-9-8-13(17(12-16)26-4-2)10-18-19(23)22(20(24)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
Clé InChI |
CAGRCJPGXVCSCF-ZDLGFXPLSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301120.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)


![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)

